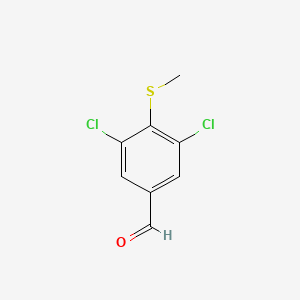
1-(3-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a 3-methylphenyl group and a 2,2,2-trichloro-1-hydroxyethyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenyl isocyanate with 2,2,2-trichloroethanol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes cyclization to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Formation of 1-(3-Methylphenyl)-3-(2,2-dichloro-1-oxoethyl)urea.
Reduction: Formation of 1-(3-Methylphenyl)-3-(2,2-dichloro-1-hydroxyethyl)urea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Methylphenyl)-3-(2,2-dichloro-1-hydroxyethyl)urea
- 1-(3-Methylphenyl)-3-(2,2,2-trichloro-1-oxoethyl)urea
- 1-(3-Methylphenyl)-3-(2,2,2-trichloro-1-aminoethyl)urea
Uniqueness
1-(3-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea is unique due to the presence of both the 3-methylphenyl and 2,2,2-trichloro-1-hydroxyethyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Propiedades
Número CAS |
69796-25-4 |
|---|---|
Fórmula molecular |
C10H11Cl3N2O2 |
Peso molecular |
297.6 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea |
InChI |
InChI=1S/C10H11Cl3N2O2/c1-6-3-2-4-7(5-6)14-9(17)15-8(16)10(11,12)13/h2-5,8,16H,1H3,(H2,14,15,17) |
Clave InChI |
MZPAIJKEIYAOBM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)NC(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


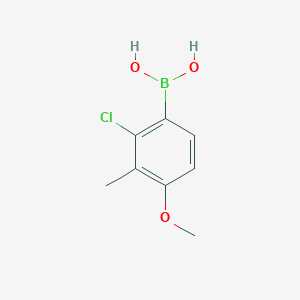
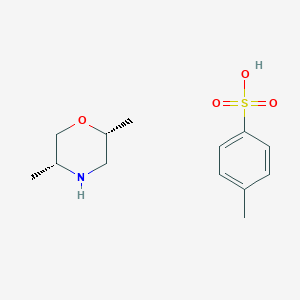
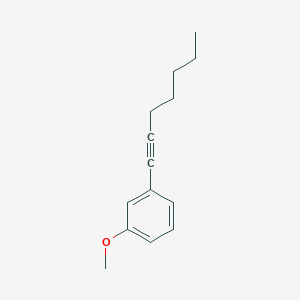
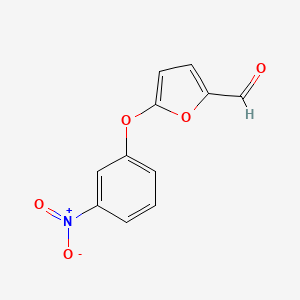
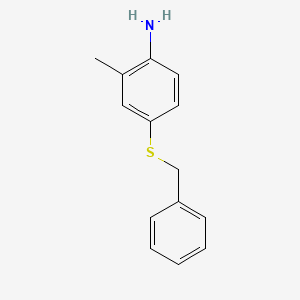
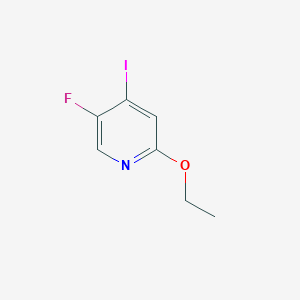
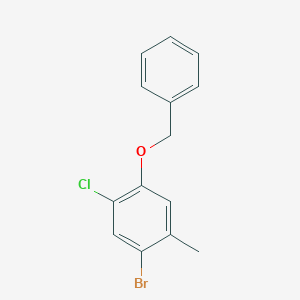
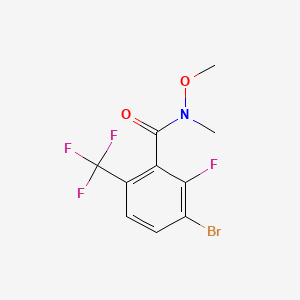
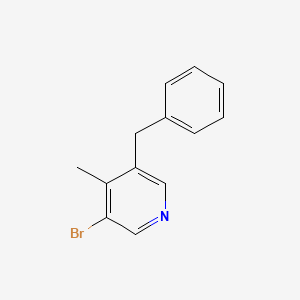
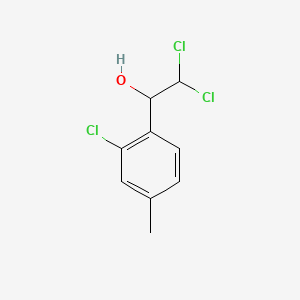

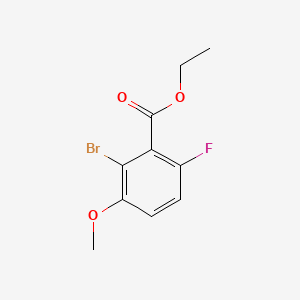
![(R)-[4,4'-Bibenzo[D][1,3]dioxole]-5,5'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)](/img/structure/B14023514.png)
